molecular formula C11H19N3O3 B2811468 tert-Butyl N-[(2S)-1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate CAS No. 198471-95-3

tert-Butyl N-[(2S)-1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate

Cat. No.: B2811468
CAS No.: 198471-95-3
M. Wt: 241.291
InChI Key: GUCQAQRQOPBPDH-VIFPVBQESA-N
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Description

tert-Butyl N-[(2S)-1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate is a chiral carbamate derivative featuring a hydroxy group, a tert-butoxycarbonyl (Boc) protecting group, and a 1H-imidazole-4-yl substituent. Synthesized via selective deprotection using NaBH₄ in ethanol, this compound is isolated as a white solid with a melting point of 173–175°C and a specific optical rotation of [α]D –67° (c 0.43, MeOH) . Its structure is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry (MS), with key NMR signals including δ 7.57 (s, 1H, imidazole H-2), δ 6.89 (s, 1H, imidazole H-5), and δ 1.43 (s, 9H, Boc methyl groups) .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3/c1-11(2,3)17-10(16)14-9(6-15)4-8-5-12-7-13-8/h5,7,9,15H,4,6H2,1-3H3,(H,12,13)(H,14,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCQAQRQOPBPDH-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198471-95-3
Record name tert-butyl N-[(2S)-1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[(2S)-1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate typically involves the following steps:

    Protection of the Hydroxyl Group: The hydroxyl group of the starting material, such as (2S)-1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl, is protected using a tert-butyl carbamate group. This is usually achieved by reacting the hydroxyl compound with tert-butyl chloroformate in the presence of a base like triethylamine.

    Formation of the Carbamate: The protected hydroxyl compound is then reacted with an appropriate carbamoyl chloride to form the desired carbamate. This step often requires the use of a catalyst or specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to more consistent product quality and higher throughput.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: The imidazole ring can be reduced under specific conditions, although this is less common due to the stability of the aromatic ring.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the ring. This can be achieved using reagents like halogens or nitro groups under acidic conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, or other mild oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.

    Reduction: Formation of a reduced imidazole derivative.

    Substitution: Formation of halogenated or nitro-substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-[(2S)-1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to the presence of the imidazole ring, which is known to interact with various biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The imidazole ring is a common feature in many drugs, including antifungal agents, antihistamines, and proton pump inhibitors.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale synthesis and formulation.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(2S)-1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting or modulating their activity. Additionally, the carbamate group can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Bioactivity Potential: The imidazole and thiazole derivatives (rows 1 and 2) are prioritized in pharmaceutical research due to their heterocyclic pharmacophores, which often interact with biological targets (e.g., enzymes, receptors) .
  • Thermal Stability : Higher melting points in imidazole/benzimidazole derivatives (rows 1 and 4) suggest stronger intermolecular forces (e.g., hydrogen bonding via N–H groups) compared to pyrazole .

Research Findings and Challenges

  • Stereochemical Purity : The target compound’s optical rotation ([α]D –67°) underscores its enantiomeric purity, a challenge in cyclopentyl analogs where diastereomer separation is less efficient .
  • Stability Issues : Imidazole-containing compounds are prone to oxidation under basic conditions, necessitating inert atmospheres during handling, unlike thiazoles .
  • Computational Modeling : Tools like SHELXL and ORTEP-3 (–2) are critical for resolving crystal structures, particularly for verifying hydrogen-bonding networks in imidazole derivatives .

Biological Activity

tert-Butyl N-[(2S)-1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate, with CAS number 198471-95-3, is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and therapeutic implications.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₁H₁₉N₃O₃
Molecular Weight241.29 g/mol
CAS Number198471-95-3

Research indicates that this compound may exert its biological effects through several pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways, particularly those related to oxidative stress and inflammation.
  • Modulation of Signaling Pathways : The imidazole ring may interact with various receptors or proteins involved in cellular signaling, potentially affecting processes such as apoptosis and cell proliferation.

Antioxidant Activity

Studies have demonstrated that compounds with structural similarities exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions. For instance, related imidazole derivatives have been shown to reduce reactive oxygen species (ROS) levels in vitro.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are supported by findings that suggest it may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This is particularly relevant in conditions characterized by chronic inflammation.

Neuroprotective Properties

There is emerging evidence that this compound may offer neuroprotective benefits. In vitro studies indicate it could protect neuronal cells from beta-amyloid-induced toxicity, a hallmark of Alzheimer's disease.

Study 1: Neuroprotection Against Aβ Toxicity

In a study evaluating the neuroprotective effects of similar carbamate derivatives, it was found that these compounds significantly inhibited Aβ aggregation and reduced neuronal cell death in cultured neurons. The mechanism was attributed to the reduction of oxidative stress and modulation of inflammatory responses.

Study 2: Enzyme Inhibition

Research has shown that related imidazole-containing compounds inhibit acetylcholinesterase (AChE) activity, which is crucial for neurotransmitter regulation in the brain. This inhibition can enhance cholinergic signaling and potentially improve cognitive function in neurodegenerative diseases.

Q & A

How can synthetic routes for tert-butyl N-[(2S)-1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate be optimized to improve stereochemical purity?

The compound’s stereocenter at the (2S)-position requires careful control during synthesis. A validated method involves selective deprotection of Boc-protected intermediates using NaBH₄ in ethanol, which preserves the imidazole moiety and minimizes racemization . To enhance purity, chiral HPLC or enzymatic resolution (e.g., using lipases) can separate enantiomers. Monitoring optical rotation ([α]D values, e.g., –67° in MeOH ) and verifying configurations via X-ray crystallography (using SHELX programs ) are critical for ensuring stereochemical fidelity.

What analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR data (e.g., δ 1.42 ppm for tert-butyl protons, δ 157.2 ppm for carbamate carbonyl ) confirm structural integrity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 270.145 ).
  • X-ray Crystallography : SHELXL refinement (CCDC deposition recommended) resolves bond angles and stereochemistry . ORTEP-III diagrams (e.g., generated via SHELX ) visualize molecular packing and hydrogen-bonding networks.

How can researchers resolve contradictions in crystallographic data for chiral derivatives of this compound?

Discrepancies in Flack parameters (e.g., near-centrosymmetric structures) may arise during enantiomorph assignment. The x parameter (based on twin-component scattering) is more robust than Rogers’ η for chiral polarity estimation, reducing false-positive chirality assignments . Cross-validating with NMR-derived NOE interactions or circular dichroism (CD) spectra can resolve ambiguities.

What are the challenges in refining high-resolution crystal structures of imidazole-containing carbamates?

Imidazole rings exhibit delocalized electron density, complicating charge modeling in SHELXL . Strategies include:

  • Using anisotropic displacement parameters (ADPs) for non-H atoms.
  • Incorporating hydrogen-bond restraints (e.g., O–H···N interactions between hydroxy and imidazole groups).
  • Validating refinement with R-factor convergence (<5% for high-resolution data).

How should researchers handle and store this compound to prevent degradation?

  • Storage : Refrigerate (2–8°C) in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group .
  • Handling : Use electrostatic-safe equipment to avoid ignition risks from imidazole-derived decomposition products (e.g., nitrogen oxides ).
  • Stability Monitoring : Track purity via TLC (e.g., Rf 0.29 in AcOEt ) and HPLC-MS quarterly.

What methodologies are recommended for studying the bioactivity of imidazole-functionalized carbamates?

  • Enzyme Inhibition Assays : Target histidine decarboxylase or cytochrome P450 isoforms due to imidazole’s metal-coordinating properties .
  • Molecular Docking : Use programs like AutoDock Vina to model interactions with imidazole-binding pockets (e.g., Zn²⁺ in metalloenzymes ).
  • In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) with IC₅₀ calculations, comparing to structurally related compounds (e.g., brominated imidazole derivatives ).

How can researchers address conflicting spectroscopic data in reaction intermediates?

For example, unexpected ¹H NMR splitting in hydroxypropan-2-yl intermediates may indicate diastereomer formation. Solutions include:

  • Variable-Temperature NMR : Identify dynamic equilibria (e.g., rotamers).
  • COSY/NOESY : Confirm through-space correlations between imidazole protons and adjacent groups.
  • Isotopic Labeling : Use deuterated solvents to simplify splitting patterns .

What computational tools are effective for predicting the physicochemical properties of this compound?

  • LogP Calculations : Use MarvinSketch or ChemAxon to estimate hydrophobicity (experimental LogP ~1.2 ).
  • pKa Prediction : SPARC or ACD/Labs predict imidazole’s basicity (pKa ~6.9) and carbamate stability under physiological pH.
  • Solubility Modeling : COSMO-RS simulates solubility in polar solvents (e.g., MeOH > H₂O ).

What strategies mitigate racemization during Boc protection/deprotection of hydroxypropan-2-yl intermediates?

  • Low-Temperature Reactions : Perform Boc protection at –20°C to minimize base-induced racemization.
  • Mild Deprotection : Use TFA in DCM (0°C) instead of HCl/dioxane .
  • Chiral Auxiliaries : Temporarily introduce Evans oxazolidinones to stabilize the (2S)-configuration .

How can researchers validate the absence of toxic byproducts in scaled-up syntheses?

  • LC-MS/MS Screening : Detect trace impurities (e.g., biphenyl derivatives from cross-coupling ).
  • Elemental Analysis : Confirm C/H/N ratios align with theoretical values (±0.4% ).
  • Genotoxicity Assays : Perform Ames tests for mutagenic impurities (e.g., nitroso compounds ).

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